Tebufelone
Overview
Description
Tebufelone is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the di-tert-butylphenol class. It was initially developed by Procter & Gamble Co. This compound is known for its potent anti-inflammatory, analgesic, and anti-pyretic properties. It functions as a selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), enzymes that play key roles in the biosynthesis of eicosanoids, which are pro-inflammatory lipid mediators .
Preparation Methods
Tebufelone is synthesized through a series of chemical reactions involving the di-tert-butylphenol scaffold. The synthetic route typically involves the incorporation of a carbonyl group and the elongation of the alkyl chain. The reaction conditions often include the use of strong bases and organic solvents to facilitate the formation of the desired product . Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Tebufelone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols .
Scientific Research Applications
Tebufelone has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a model compound for studying the inhibition of COX-2 and 5-LO enzymes. In biology, this compound is used to investigate the role of eicosanoids in inflammation and cancer. In medicine, it has been explored as a potential therapeutic agent for treating inflammatory diseases, such as rheumatoid arthritis and osteoarthritis . Additionally, this compound has shown promise in preclinical studies as a cytostatic agent for cancer treatment .
Mechanism of Action
Tebufelone exerts its effects by selectively inhibiting the activity of COX-2 and 5-LO enzymes. These enzymes are involved in the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation and pain. By blocking the activity of these enzymes, this compound reduces the production of these pro-inflammatory mediators, thereby alleviating inflammation and pain . The molecular targets of this compound include the active sites of COX-2 and 5-LO, where it binds and inhibits their catalytic activity .
Comparison with Similar Compounds
Tebufelone is unique among NSAIDs due to its dual inhibitory activity against both COX-2 and 5-LO enzymes. Similar compounds include indomethacin, which is a potent COX inhibitor, and RG-5901, which is a selective 5-LO inhibitor. this compound is more potent as a COX inhibitor compared to indomethacin and less potent as a 5-LO inhibitor compared to RG-5901 . Other structurally related compounds under development include E-5110 and KME-4, which also belong to the di-tert-butylphenol class and exhibit similar inhibitory activities .
Properties
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)hex-5-yn-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-8-9-10-11-17(21)14-12-15(19(2,3)4)18(22)16(13-14)20(5,6)7/h1,12-13,22H,9-11H2,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXUEUKVDMWSKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149818 | |
Record name | Tebufelone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112018-00-5 | |
Record name | Tebufelone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112018-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tebufelone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tebufelone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEBUFELONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O048K9ZFHO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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